molecular formula C9H18 B044294 1,3,5-Trimethylcyclohexane CAS No. 1795-27-3

1,3,5-Trimethylcyclohexane

Cat. No. B044294
CAS RN: 1795-27-3
M. Wt: 126.24 g/mol
InChI Key: ODNRTOSCFYDTKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3,5-Trimethylcyclohexane often involves multistep processes starting from simpler organosilicon compounds. For instance, compounds containing silicon-protecting groups can be synthesized from trimethoxypropylsilane, serving as versatile building blocks for further chemical transformations (Geyer et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3,5-Trimethylcyclohexane, such as 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane, has been determined using techniques like gas-phase electron diffraction. These studies have shown that such molecules can adopt distorted conformations, which are significant for understanding their reactivity and properties (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-Trimethylcyclohexane derivatives involves various transformations, including C-H and C-N bond activation in the presence of transition metal complexes. These reactions can lead to the formation of novel cluster complexes, showcasing the compound's versatility in synthetic chemistry (Liu et al., 2005).

Physical Properties Analysis

The physical properties of 1,3,5-Trimethylcyclohexane and its derivatives can be influenced by their molecular structure, particularly the conformation of the cyclohexane ring. Studies have shown that different conformers can exhibit distinct physical properties, which are crucial for their behavior in chemical reactions and potential applications (Balasubrahmanyam & Balasubramanian, 1970).

Chemical Properties Analysis

The chemical properties of 1,3,5-Trimethylcyclohexane derivatives are characterized by their reactivity towards various reagents and conditions. For example, the reactivity of bis(trimethylsilyl)-hexa-3-ene-1,5-diyne derivatives towards different boranes and adamantane derivatives has been explored, providing insights into the compound's chemical behavior and potential synthetic applications (Wrackmeyer et al., 2002).

Scientific Research Applications

  • Organometallic Complex Synthesis : 1,3,5-trimethyl-1,3,5-triazacyclohexane tricarbonyl complexes of Mo and W are used as synthetic intermediates for products like fac-[M(CO)3(CH3CN)3] (M=Mo, W) and [W(CO)3(PR3)3] (Baker & North, 1998).

  • Stereodynamics Study : Dynamic NMR studies of 1,3,5-trialkyl-1,3,5-triazacyclohexanes have revealed a preference for three equivalent monoaxial conformations under slow chemical exchange conditions (Jewett et al., 2000).

  • Mass Spectrometry in Stereochemistry : Thermochemically stable isomers of tetramethylcyclohexanes show specific ion abundance patterns in electron impact mass spectrometry, influenced by strain energies and gauche arrangements (Herzschuh, Mann, & Rennecke, 1985).

  • Chemical Synthesis : Synthesis of trinitrate and trinitrocarbamate from 1,3,5-trinitrocyclohexane-trimethanol has been achieved, leading to salts with varied properties and sensitivities to friction and impact (Klapötke, Krumm, & Riedelsheimer, 2023).

  • Proximity Effects in Reactivity : The proximity of 1,3,5-alkyl groups strongly influences the reactivity of highly substituted cyclohexanes, as demonstrated in studies of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes (Hofmann, Ren, Lough, & Fekl, 2006).

  • Hydrogenation in Chemical Engineering : The hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in various reactor types like countercurrent moving-bed chromatographic reactors and reverse flow chromatographic reactors has been extensively studied for enhanced product purity and conversion rates (Ray & Carr, 1995; Fish & Carr, 1989; Viecco, Carnish, & Caram, 2006).

  • Electron Diffraction in Molecular Structure Analysis : Gas electron diffraction studies of 1,3,5-trimethyl-1,3,5-triazacyclohexane have helped determine its conformational composition, revealing a chair conformer with an axial orientation of one CH3 group (Zverev et al., 2007).

  • Polymer Chemistry : Research on the conversion of isocyanates like 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane with hexamethylene diamine at high temperatures has led to the formation of prepolymers with various molecular weights, impacting polymer science (Balewski & Lesiak, 1986).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1,3,5-Trimethylcyclohexane . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for the study of 1,3,5-Trimethylcyclohexane are not explicitly mentioned in the available literature, ongoing research into its combustion mechanism and pyrolysis suggests potential future exploration in these areas .

properties

IUPAC Name

1,3,5-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRTOSCFYDTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID20862763, DTXSID801025627, DTXSID901025632
Record name 1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 1,3,5-Trimethylcyclohexane
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Product Name

1,3,5-Trimethylcyclohexane

CAS RN

1839-63-0, 1795-26-2, 1795-27-3
Record name 1,3,5-Trimethylcyclohexane
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)-
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)-
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Record name 1,trans-5-Trimethylcyclohexane
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Record name 1,cis-5-Trimethylcyclohexane
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Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethylcyclohexane
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1,3,5-Trimethylcyclohexane
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1,3,5-Trimethylcyclohexane
Reactant of Route 4
1,3,5-Trimethylcyclohexane
Reactant of Route 5
1,3,5-Trimethylcyclohexane
Reactant of Route 6
1,3,5-Trimethylcyclohexane

Citations

For This Compound
719
Citations
DS Kemp, KS Petrakis - The Journal of Organic Chemistry, 1981 - ACS Publications
Conversion of 3, 5, 7-trimethyladamantan-l-ol to a hypobromite, fragmentation in situ, and oxidation with KMn04 generate the lactone, 6, of cis, cts-1, 3, 5-trimethyl-l-(hydroxymethyl) …
Number of citations: 254 pubs.acs.org
M Yang, Q Wang, M Ding, J Wang, Y Fan, W Li… - Proceedings of the …, 2023 - Elsevier
To reveal insights into the combustion mechanism of multiple alkyl substituent cycloparaffins, this work reports an experimental and modeling study of 1,3,5-trimethylcyclohexane (…
Number of citations: 1 www.sciencedirect.com
M Yang, Q Wang, C Wang, Y Liang, J Wang… - Combustion and …, 2022 - Elsevier
Very scarce studies aiming at the low-temperature chemistry of multi-alkylated cycloalkanes were reported until now, which widely exist in real transportation fuels. Thus, this work …
Number of citations: 0 www.sciencedirect.com
HA Mayer, R Fawzi, M Steimann - Chemische Berichte, 1993 - Wiley Online Library
The introduction of three methyl groups into the ipso positions of the cyclohexane ring in cis,cis‐1,3,5‐tris[diphenylphosphanyl)methyl]cyclohexane (tdppmcy) (1) leads to the new …
P Thuéry, M Nierlich, BW Baldwin, Y Aoki… - Journal of the Chemical …, 1999 - pubs.rsc.org
The conformation of three derivatives of the cis,trans epimer of Kemp’s triacid with cis-carboxy groups, namely the 4-tert-butylbenzyl ester (1), the phenethyl ester (2) and the phenethyl …
Number of citations: 8 pubs.rsc.org
H Izumi, S Futamura - The Journal of Organic Chemistry, 1999 - ACS Publications
The proximity effect in the Swern oxidation of cis,cis-1,3,5-tris(hydroxymethyl)-1,3,5-trimethylcyclohexane (4) with TFAA was examined. The oxidation reaction of triol 4 with DMSO, TFAA…
Number of citations: 9 pubs.acs.org
TH Chuang, JM Fang - Journal of the Chinese Chemical …, 2001 - Wiley Online Library
Cyclohexane‐1,3,5‐tricarbonitrile reached equilibrium having 1,3‐cis‐1,5‐cis and 1,3‐cis‐1,5‐trans isomers in a ratio of 3:7. The cis, cis‐isomer preferred the conformation with three …
Number of citations: 5 onlinelibrary.wiley.com
A Segre, JI Musher - Journal of the American Chemical Society, 1967 - ACS Publications
Sir: which showedthe ability of nmr Much of the work on the “anomalous” features of the 60-MHz spectra of some radiation met Page 1 706 pared to arylsilylcarbinols.9·11 As might have …
Number of citations: 70 pubs.acs.org
H Izumi, O Setokuchi, Y Shimizu… - The Journal of Organic …, 1997 - ACS Publications
The hydrocarbon wurtzitane (fused boat cyclohexane) has been known since 1974. 1 Nielsen and co-workers prepared the first wurtzitanes incorporating three heteroatoms within the …
Number of citations: 14 pubs.acs.org
TL Chan, YX Cui, TCW Mak, RJ Wang… - … of crystallographic and …, 1991 - Springer
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (1) its trimethyl ester (2) and their 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives were prepared, and their structures studied by two-…
Number of citations: 2 link.springer.com

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